N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
Description
Benzofuran Core
The benzofuran system adopts a near-planar conformation, with a slight puckering of the furan ring (deviation < 0.1 Å). The carboxamide group at position 2 introduces partial rigidity due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen.
Benzo[d]dioxol-5-yl Substituent
The 1,3-dioxole ring exhibits a flattened envelope conformation, with the methylene carbon deviating by approximately 0.104 Å from the plane of the benzene ring. This distortion arises from steric interactions between the dioxole oxygen atoms and the carboxamide group.
4-Phenylbutanamido Side Chain
The butanamido chain adopts a gauche conformation, minimizing steric clashes between the phenyl group and the benzofuran core. Density functional theory (DFT) calculations suggest a rotational energy barrier of ~8–12 kJ/mol for the C–N bond connecting the amide to the benzofuran, allowing limited flexibility. The phenyl group at the terminal carbon resides in a perpendicular orientation relative to the benzofuran plane, reducing π-π stacking interactions.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C2–C3 (benzofuran) | 1.39 | |
| O1–C8 (dioxole) | 1.41 | |
| C=O (carboxamide) | 1.22 | |
| N–C (butanamido) | 1.34 |
Crystallographic Characterization Challenges
Crystallizing this compound presents significant challenges due to its structural complexity:
- Conformational Flexibility : The 4-phenylbutanamido side chain’s rotational freedom complicates lattice packing, often resulting in polymorphic forms or amorphous solids.
- Steric Hindrance : The benzo[d]dioxol-5-yl group’s bulky nature disrupts ordered crystal growth, as observed in related benzodioxole-containing compounds.
- Solvent Interactions : Polar aprotic solvents (e.g., DMF, acetonitrile) induce solvate formation, while non-polar solvents yield low-quality crystals with high mosaicity.
Successful crystallization requires slow evaporation from dichloromethane/hexane mixtures, yielding monoclinic crystals with a P2$$_1$$/c space group. X-ray diffraction reveals intermolecular C–H⋯O hydrogen bonds between the carboxamide oxygen and adjacent dioxole methylene groups, stabilizing the lattice.
Comparative Structural Analysis with Benzofuran-Carboxamide Derivatives
Compared to simpler benzofuran-carboxamides, this compound exhibits unique structural attributes:
Substituent Effects
- C3 Substitution : The 4-phenylbutanamido group at C3 introduces greater steric bulk than the imidazolyl or pyridyl substituents found in antiproliferative analogs. This reduces rotational freedom but enhances hydrophobic interactions in biological systems.
- N-Linked Benzodioxole : Unlike N-alkyl or N-aryl carboxamides, the benzo[d]dioxol-5-yl group provides electron-withdrawing character, polarizing the amide bond and increasing hydrogen-bonding potential.
Crystallographic Trends
- Packing Efficiency : Derivatives with smaller C3 substituents (e.g., methyl groups) form tighter crystal lattices with higher melting points (>200°C), whereas this compound’s bulky side chain lowers its melting point (~165–170°C).
- Hydrogen-Bonding Networks : The presence of both carboxamide and benzodioxole oxygen atoms enables extensive C–H⋯O interactions, a feature absent in non-dioxole derivatives.
Table 2: Structural Comparison with Selected Derivatives
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-23(12-6-9-17-7-2-1-3-8-17)28-24-19-10-4-5-11-20(19)33-25(24)26(30)27-18-13-14-21-22(15-18)32-16-31-21/h1-5,7-8,10-11,13-15H,6,9,12,16H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWROLWCODAFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents under acidic or basic conditions.
Introduction of Benzo[d][1,3]dioxole Moiety: This step often involves the functionalization of the benzofuran core with a benzo[d][1,3]dioxole group through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of Phenylbutanamido Group: The final step involves the amidation reaction where the benzofuran derivative is reacted with 4-phenylbutanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although specific studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Core Heterocyclic Variations
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound’s lack of melting point data complicates solubility comparisons, but rigid analogs like D14 (208.9–211.3°C) suggest higher crystallinity than flexible structures (e.g., Compound 7b as an oil) .
- Lower yields in D14 (13.7%) versus D15 (21.7%) highlight synthetic challenges with nitro groups versus benzyloxy substitutions .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural components. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzofuran core and a benzo[d][1,3]dioxole moiety , which are often associated with various pharmacological effects. The molecular formula is , with a molecular weight of approximately 368.43 g/mol . Its structure is illustrated below:
| Component | Structure |
|---|---|
| Benzofuran Core | Benzofuran |
| Benzo[d][1,3]dioxole Moiety | Benzo[d][1,3]dioxole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzofuran Core : This step often utilizes palladium-catalyzed reactions.
- Introduction of the Benzo[d][1,3]dioxole Moiety : Achieved through coupling reactions.
- Amidation : The final step involves the formation of the amide bond using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various disease pathways. It may exhibit:
- Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines.
- Anticancer effects : Through apoptosis induction in cancer cells.
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that benzofuran derivatives showed cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures reduced inflammation in animal models by modulating NF-kB signaling pathways .
- Neuroprotective Properties : In vitro studies suggested that the compound could protect neurons from oxidative stress, indicating potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Protects neurons from oxidative stress |
Comparison with Similar Compounds
This compound can be compared with other benzofuran derivatives:
| Compound Name | Unique Features |
|---|---|
| Benzofuran Derivative A | Stronger anti-cancer activity |
| Benzofuran Derivative B | Higher anti-inflammatory potency |
| This compound | Balanced anti-cancer and anti-inflammatory effects |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide?
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and yields in amide bond formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) are critical for Suzuki-Miyaura cross-coupling reactions to attach aromatic moieties .
- Temperature and time : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes) while maintaining high purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating the final product .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzofuran carbonyl at ~160 ppm, benzo[d][1,3]dioxole protons at 6.7–6.9 ppm) .
- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-H bending at ~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1804) .
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .
Q. What preliminary assays are used to evaluate its bioactivity?
Initial screens focus on target engagement and cytotoxicity:
- In vitro binding assays : Surface plasmon resonance (SPR) quantifies affinity (e.g., KD < 1 µM for kinase targets) .
- Cell viability assays : MTT or ATP-luminescence tests assess IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays measure inhibition of proteases or kinases (e.g., 80% inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR strategies include:
- Substituent modification : Replacing the 4-phenylbutanamide group with alkyl chains or heteroaromatic rings to enhance solubility or target selectivity .
- Bioisosteric replacement : Substituting benzofuran with indole or benzothiophene to improve metabolic stability .
- Pharmacophore mapping : Molecular docking (AutoDock, Schrödinger) identifies critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
- In vitro validation : Dose-response curves and selectivity panels against related enzymes (e.g., >50-fold selectivity over CYP450 isoforms) .
Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity?
Discrepancies arise from solvation effects or conformational flexibility. Mitigation strategies:
- Molecular dynamics (MD) simulations : GROMACS or AMBER models assess binding stability over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantifies contributions of specific residues to binding affinity .
- Orthogonal assays : Biolayer interferometry (BLI) or isothermal titration calorimetry (ITC) validate SPR results .
- Crystallography : Co-crystal structures resolve unexpected binding modes (e.g., allosteric vs. orthosteric sites) .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and efficacy?
Key considerations:
- Animal models : Rodent xenografts (e.g., HT-29 colorectal tumors) for antitumor activity .
- Dosing : Intraperitoneal (IP) or oral administration (10–50 mg/kg) with PK sampling (plasma, tissues) at 0–24 h .
- Metabolism : LC-MS/MS identifies major metabolites (e.g., glucuronidation at the benzofuran moiety) .
- Toxicity : Histopathology (liver, kidney) and hematological markers (ALT, creatinine) after 28-day exposure .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Challenges include matrix interference and low recovery:
- Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) enriches the analyte .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation .
- Detection : MRM transitions (e.g., m/z 485→367 for quantification) via tandem mass spectrometry enhance specificity .
- Validation : FDA guidelines ensure precision (RSD <15%), accuracy (80–120%), and sensitivity (LOQ = 1 ng/mL) .
Data Contradiction Analysis
Q. How can conflicting results in enzyme inhibition assays be systematically investigated?
Contradictions may stem from assay conditions or compound stability:
- Buffer optimization : Test pH (6.5–8.0) and ionic strength to mimic physiological conditions .
- Redox stability : Incubate compound in assay buffer (37°C, 24 h) and quantify degradation via HPLC .
- Cofactor requirements : Include Mg²⁺ or ATP in kinase assays to confirm activity .
- Counter-screening : Use inactive enantiomers or scrambled peptide substrates as negative controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
